molecular formula C16H11BrN6O5S B4657904 N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B4657904
M. Wt: 479.3 g/mol
InChI Key: YGBMVRVJSUEGNO-UHFFFAOYSA-N
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Description

N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound characterized by the presence of multiple functional groups, including bromophenyl, nitrophenyl, and triazolyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide typically involves multi-step organic reactions. The process may start with the nitration of a suitable aromatic precursor to introduce nitro groups. Subsequent steps involve the introduction of the bromophenyl and triazolyl groups through nucleophilic substitution and cyclization reactions. The final step often includes the formation of the acetamide linkage under controlled conditions, such as using acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The bromophenyl group can be involved in reduction reactions to form corresponding phenyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromophenyl site.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions at the bromophenyl site could yield a variety of substituted phenyl derivatives.

Scientific Research Applications

N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro and triazolyl groups are particularly important for its activity, as they can participate in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs like dichloroaniline and vanillin acetate.

Properties

IUPAC Name

N-[3-(4-bromophenyl)sulfanyl-5-nitrophenyl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN6O5S/c17-10-1-3-13(4-2-10)29-14-6-11(5-12(7-14)22(25)26)19-15(24)8-21-9-18-16(20-21)23(27)28/h1-7,9H,8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBMVRVJSUEGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)CN3C=NC(=N3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
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N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
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N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
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N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
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N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
Reactant of Route 6
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N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

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